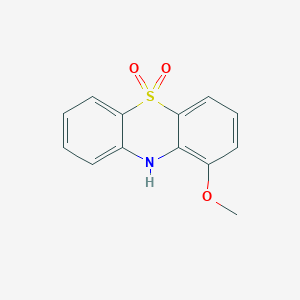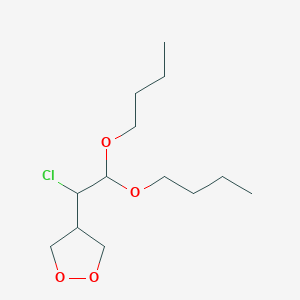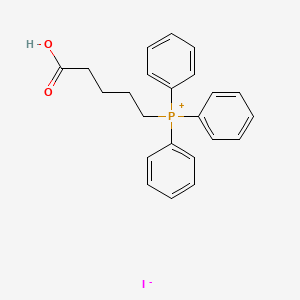![molecular formula C13H21FO4Si B14586022 Triethoxy[(4-fluorophenoxy)methyl]silane CAS No. 61463-97-6](/img/structure/B14586022.png)
Triethoxy[(4-fluorophenoxy)methyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethoxy[(4-fluorophenoxy)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a [(4-fluorophenoxy)methyl] group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy[(4-fluorophenoxy)methyl]silane typically involves the reaction of a suitable silicon precursor with 4-fluorophenol and an alkylating agent. One common method is the hydrosilylation of 4-fluorophenol with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified through distillation or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions: Triethoxy[(4-fluorophenoxy)methyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and ethanol.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, forming carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or amines in the presence of a base.
Hydrolysis: Water or aqueous acids.
Cross-Coupling Reactions: Palladium catalysts, often with ligands such as phosphines, under inert atmosphere.
Major Products Formed:
Substitution Reactions: Products include substituted silanes with different functional groups.
Hydrolysis: Silanols and ethanol.
Cross-Coupling Reactions: Organosilicon compounds with new carbon-silicon bonds.
科学研究应用
Triethoxy[(4-fluorophenoxy)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of functionalized silanes and siloxanes. It is also employed in cross-coupling reactions to form carbon-silicon bonds.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
作用机制
The mechanism by which Triethoxy[(4-fluorophenoxy)methyl]silane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property is exploited in various applications, such as the formation of coatings and adhesives. The [(4-fluorophenoxy)methyl] group provides additional functionality, allowing for further chemical modifications and interactions with other molecules.
相似化合物的比较
Triethoxy[(4-trifluoromethyl)phenyl]silane: Similar structure but with a trifluoromethyl group instead of a fluorophenoxy group.
Triethoxysilane: Lacks the phenoxy group, making it less functionalized.
Methoxytriethoxysilane: Contains a methoxy group instead of a phenoxy group.
Uniqueness: Triethoxy[(4-fluorophenoxy)methyl]silane is unique due to the presence of the [(4-fluorophenoxy)methyl] group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with organic molecules, such as in drug delivery systems and advanced material synthesis.
属性
CAS 编号 |
61463-97-6 |
|---|---|
分子式 |
C13H21FO4Si |
分子量 |
288.39 g/mol |
IUPAC 名称 |
triethoxy-[(4-fluorophenoxy)methyl]silane |
InChI |
InChI=1S/C13H21FO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3 |
InChI 键 |
ISODHUHFCAXSSE-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](COC1=CC=C(C=C1)F)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)
![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
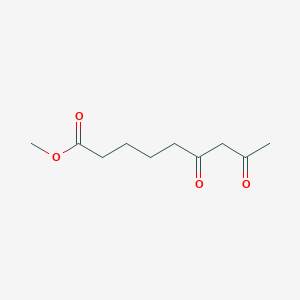
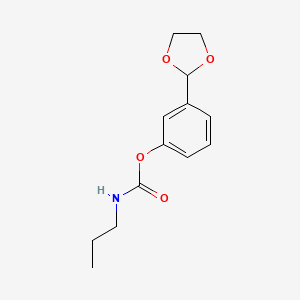
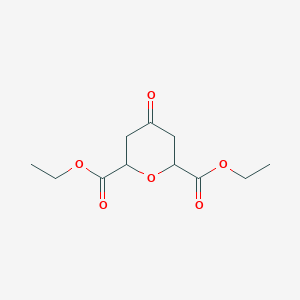
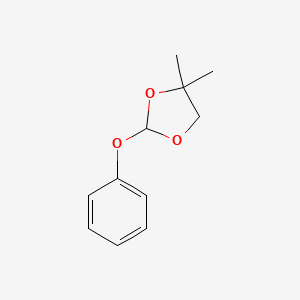

![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
